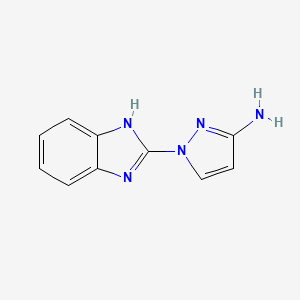

5-amino-2-(1H-benzimidazol-2-yl)pyrazole

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of paramount importance in the field of chemical biology as they form the structural basis for a vast number of naturally occurring and synthetic bioactive compounds. They are fundamental components of many essential biological molecules, including the nucleic acids (purines and pyrimidines), vitamins, and hormones. nih.govnih.gov

The significance of these compounds in medicinal chemistry is substantial, with research indicating that over 75% of drugs approved by the FDA contain nitrogen-heterocyclic moieties. nih.gov The prevalence of nitrogen atoms in these structures is key to their biological activity, largely due to their ability to form hydrogen bonds with enzymes, receptors, and other biological targets. nih.gov This interaction capability allows them to modulate physiological pathways, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.gov

Overview of Pyrazole (B372694) and Benzimidazole (B57391) Scaffolds in Medicinal and Organic Chemistry

Among the vast family of nitrogen-containing heterocycles, pyrazole and benzimidazole are scaffolds that have attracted considerable attention from researchers in medicinal and organic chemistry.

Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a versatile building block in drug discovery and is known to be a component in molecules exhibiting a wide range of biological potencies, such as anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties. beilstein-journals.org The 5-aminopyrazole variant is particularly noteworthy in synthetic chemistry. It serves as an important synthon—a fundamental building block—for the construction of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves of significant interest in pharmaceutical research. nih.gov

Benzimidazole Scaffold: Benzimidazole is a bicyclic aromatic compound resulting from the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. It is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. beilstein-journals.org Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and analgesic activities. beilstein-journals.org Several clinically utilized drugs, such as the anticancer agents veliparib (B1684213) and bendamustine, feature the benzimidazole core, highlighting its therapeutic relevance. beilstein-journals.org

The strategic combination of these two scaffolds through molecular hybridization is a common approach in modern drug design, aiming to create novel molecules with potentially synergistic or enhanced pharmacological effects. beilstein-journals.orgbeilstein-journals.org

Academic Research Context of the 5-Amino-2-(1H-benzimidazol-2-yl)pyrazole Structural Motif

While extensive literature exists for the individual pyrazole and benzimidazole cores, the specific structural motif of this compound is best understood within the broader academic context of pyrazole-benzimidazole hybrids. Research into molecules that covalently link these two heterocycles is an active area of investigation, driven by the goal of discovering novel therapeutic agents.

The academic interest in this hybrid scaffold is largely focused on its potential to act as an inhibitor of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The 5-aminopyrazole portion of the molecule often serves as a versatile anchor or "hinge-binding" element that can interact with the ATP-binding site of kinases.

This research strategy has been validated by the discovery of closely related compounds. For instance, a derivative named [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone was identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and demonstrated significant antitumor activity. nih.gov Although the linkage between the pyrazole and benzimidazole rings in this example differs from the title compound, it underscores the therapeutic potential of the combined 5-aminopyrazole-benzimidazole pharmacophore.

Furthermore, other research programs have designed and synthesized N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential inhibitors of pancreatic lipase, exploring their utility in treating obesity. researchgate.neteuropeanreview.org These studies collectively demonstrate that the academic research context for the this compound motif is firmly rooted in medicinal chemistry and drug discovery, particularly in the design of targeted enzyme inhibitors for various therapeutic applications.

Data Tables

Biological Activities of Investigated Pyrazole-Benzimidazole Derivatives

| Derivative Class | Investigated Biological Activity | Target / Application | Reference(s) |

| [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl] Derivatives | Antitumor | FGFR Kinase Inhibition | nih.gov |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Derivatives | Anti-obesity | Pancreatic Lipase Inhibition | researchgate.neteuropeanreview.org |

| General Pyrazole-Benzimidazolone Hybrids | Antioxidant | Oxidative Stress Reduction | nih.govmdpi.com |

| 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole Derivatives | Antimicrobial | Antibacterial & Antifungal | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H9N5/c11-9-5-6-15(14-9)10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13) |

InChI Key |

AJLTYLPCWJOEHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CC(=N3)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 1h Benzimidazol 2 Yl Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For benzimidazole-pyrazole systems, ¹H and ¹³C NMR provide foundational data on the proton and carbon frameworks, while advanced 2D NMR techniques confirm atomic connectivity and spatial relationships. While specific data for 5-amino-2-(1H-benzimidazol-2-yl)pyrazole is not extensively published, analysis of closely related analogues provides significant insight into the expected spectral characteristics.

Proton NMR (¹H NMR) spectra are used to identify the chemical environment of protons in a molecule. In benzimidazole-tethered pyrazole (B372694) systems, the aromatic protons of both heterocyclic rings typically resonate in the downfield region between δ 7.15 and 9.30 ppm. acs.org

For a related series of 5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles, the signals for the amino group (NH₂) protons appear as a broad singlet, while the aromatic protons on the phenyl rings appear as multiplets in expected regions. For example, in 5-amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the various aromatic and phenolic protons are observed in a complex pattern between δ 6.78 and 8.39 ppm.

A summary of characteristic ¹H NMR chemical shifts for protons in analogous structures is presented below.

| Proton Type | General Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Benzimidazole) | ~11.0 - 13.0 | Broad Singlet | Position can vary significantly based on solvent and concentration. |

| NH₂ (Amino Pyrazole) | ~4.5 - 7.0 | Broad Singlet | Exchangeable with D₂O. |

| Aromatic CH (Benzene/Phenyl Rings) | ~7.0 - 8.5 | Multiplet | Specific shifts depend on substitution patterns. |

| Pyrazole CH | ~7.5 - 8.3 | Singlet | For pyrazoles with a proton at the C4 position. |

This table represents generalized data from various 5-aminopyrazole and benzimidazole (B57391) derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In substituted 5-aminopyrazole-4-carbonitrile derivatives, the carbon atoms of the pyrazole ring, the attached phenyl rings, and the nitrile group (C≡N) show distinct chemical shifts. For instance, in a series of 5-amino-3-(di-azenyl-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitriles, the carbon signals appear over a wide range from approximately δ 112 to 160 ppm. researchgate.net For benzimidazoles, the C2 carbon, where the pyrazole ring would be attached in the target molecule, is particularly sensitive to its substituent and typically appears in the δ 140-155 ppm range.

The following table summarizes typical ¹³C NMR chemical shifts observed in related benzimidazole and 5-aminopyrazole systems.

| Carbon Type | General Chemical Shift (δ, ppm) | Notes |

| C=N (Benzimidazole C2) | 140 - 155 | Point of attachment to the pyrazole moiety. |

| Quaternary C (Benzimidazole) | 130 - 145 | Bridgehead carbons (C3a/C7a). |

| Aromatic CH (Benzimidazole/Phenyl) | 110 - 130 | Shifts depend on electronic effects of substituents. |

| C5-NH₂ (Pyrazole C5) | 150 - 160 | Carbon bearing the amino group. |

| Pyrazole C3/C4 | 95 - 145 | Highly dependent on substituents. |

| C≡N (Nitrile) | 115 - 120 | If present as a substituent on the pyrazole ring. |

This table represents generalized data from various 5-aminopyrazole and benzimidazole derivatives.

To unambiguously assign proton and carbon signals and establish the complete molecular structure, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). It is used to map out proton-proton networks within the benzimidazole and any substituent rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J coupling). This is a powerful tool for assigning carbon signals based on previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different spin systems. For example, HMBC can show a correlation from the pyrazole protons to the C2 carbon of the benzimidazole ring, confirming the connectivity between the two heterocyclic systems. In one complex aminopyrazole derivative, HMBC signals from a pyrazole proton (H-3') to pyrazole carbons (C-4' and C-5') were used to confirm the proposed structure. researchgate.net

¹⁹F NMR : For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used for structural confirmation. In the characterization of a precursor to a 5-aminopyrazole, a trifluoromethyl (CF₃) group showed a distinct signal at δ -65 ppm in the ¹⁹F NMR spectrum, confirming its presence. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. For benzimidazole-pyrazole systems, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺.

The fragmentation of such systems typically involves cleavage of the bonds linking the two heterocyclic rings or fragmentation within the rings themselves. The fragmentation of protonated amino-containing compounds often involves the neutral loss of ammonia (NH₃) or, in the case of a nitrile-substituted pyrazole, hydrogen cyanide (HCN). unito.itnih.gov The benzimidazole moiety is relatively stable, and its characteristic ion at m/z 117 or 118 is often observed in the mass spectra of its derivatives. nih.govnist.gov In studies of indole-pyrazole hybrids, the molecular ion peak was consistently observed, and a common fragment corresponded to the indole (B1671886) ion, indicating cleavage of the bond connecting the two ring systems. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound systems, IR spectroscopy is particularly useful for confirming the presence of N-H bonds in the amino group and the benzimidazole ring, as well as the C=N and C=C bonds characteristic of the aromatic rings. nih.gov

The key vibrational bands and their typical assignments are summarized in the table below.

| Functional Group | Vibration Type | Typical Wavenumber (ν, cm⁻¹) | Intensity/Shape |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium, often two bands for primary amines. |

| N-H (Benzimidazole) | Stretching | 3300 - 2500 | Broad, due to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to weak. |

| C=N (Imidazole/Pyrazole) | Stretching | 1650 - 1550 | Medium to strong. researchgate.net |

| C=C (Aromatic Rings) | Stretching | 1600 - 1430 | Medium to strong, often multiple bands. pressbooks.pub |

| N-H (Amine) | Bending | 1650 - 1590 | Medium. |

This table represents generalized data compiled from spectroscopic principles and data for related compounds. pressbooks.pubvscht.czmsu.edu

In a series of benzimidazole-tethered pyrazoles containing a nitrile group, the N-H stretching frequency was observed in the range of 3345–3280 cm⁻¹, while the C≡N stretch appeared between 2250 and 2190 cm⁻¹. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

While a crystal structure for the parent compound this compound is not publicly available, analyses of its constituent parts and close analogues provide valuable insights.

Benzimidazole Derivatives : Crystal structures of various benzimidazole derivatives show that the benzimidazole core is typically planar or nearly planar. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, such as N-H···N or C-H···N, and π-π stacking interactions between the aromatic rings. researchgate.net

5-Aminopyrazole Derivatives : The crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile reveals that the crystal packing is stabilized by N-H···N hydrogen bonds. researchgate.net In this molecule, the dihedral angle between the pyrazole and the attached chlorophenyl ring is 69.48°, indicating a significant twist between the two rings. researchgate.net

The combination of these features suggests that in the solid state, this compound would likely exhibit a high degree of planarity within each heterocyclic ring system, with a notable dihedral angle between the two rings. The crystal structure would be heavily influenced by intermolecular N-H···N hydrogen bonds involving the amino group and the nitrogen atoms of both rings.

UV-Visible Electronic Absorption Spectroscopy for Electronic Structure Insights

UV-Visible electronic absorption spectroscopy is a pivotal technique for elucidating the electronic structure and transitions within a molecule. For this compound and its related systems, this method provides valuable information on the π-conjugated system, the influence of substituents, and the effect of the solvent environment on the electronic energy levels. The electronic spectrum of these compounds is primarily governed by π–π* transitions within the aromatic benzimidazole and pyrazole rings.

The absorption profile of the parent 2-substituted benzimidazole moiety typically exhibits characteristic bands in the UV region. For instance, studies on 2-aminobenzimidazole, a core component of the target molecule, have revealed distinct absorption maxima. In ethanol, absorption bands are observed around 283 nm, 243 nm, and 212 nm, while in water, these appear at approximately 280 nm, 244 nm, and 204 nm researchgate.net. The bands in the 270-290 nm range are generally attributed to the π–π* transitions of the benzimidazole system researchgate.net. The transitions at lower wavelengths correspond to higher energy electronic transitions within the molecule.

The introduction of the 5-aminopyrazole group at the 2-position of the benzimidazole ring is expected to significantly influence the electronic absorption spectrum. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the involvement of the nitrogen lone pair in resonance. This extended π-system across both heterocyclic rings generally leads to absorption at longer wavelengths compared to the individual components.

The electronic transitions in these hybrid molecules can be complex, involving contributions from both the benzimidazole and pyrazole moieties, as well as intramolecular charge transfer (ICT) characteristics. The HOMO to LUMO transition often involves a redistribution of electron density from the electron-rich amino-pyrazole portion to the benzimidazole ring researchgate.net.

Solvatochromic Effects

The polarity of the solvent can significantly impact the position of the absorption bands, a phenomenon known as solvatochromism. This effect provides insights into the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, molecules with an increased dipole moment in the excited state will be stabilized, leading to a red shift (positive solvatochromism) in the absorption maximum. Conversely, a blue shift (negative solvatochromism) indicates a decrease in the dipole moment upon excitation. For amino-substituted aromatic compounds, a bathochromic shift is commonly observed with increasing solvent polarity, suggesting a more polar excited state semanticscholar.orgnih.gov.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

|---|---|---|---|---|

| Ethanol | 283 | 243 | 212 | researchgate.net |

| Water | 280 | 244 | 204 | researchgate.net |

For the larger, more complex molecule of this compound, a more pronounced solvatochromic shift would be anticipated due to the greater potential for changes in the dipole moment across the extended conjugated system. A hypothetical representation of the expected absorption maxima in different solvents is presented below to illustrate this concept.

| Solvent | Polarity (ET(30)) | Expected λmax (nm) (Illustrative) |

|---|---|---|

| n-Hexane | 31.0 | ~310-320 |

| Dichloromethane | 40.7 | ~320-330 |

| Acetonitrile | 45.6 | ~325-335 |

| Ethanol | 51.9 | ~330-340 |

| Methanol | 55.4 | ~335-345 |

Note: The data in this table is illustrative and based on the expected behavior of similar compounds, as direct experimental values for this compound were not found in the searched literature.

Computational and Theoretical Chemistry Studies on 5 Amino 2 1h Benzimidazol 2 Yl Pyrazole Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic and structural properties of molecules, which in turn govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and properties of benzimidazole-pyrazole hybrids. nih.govresearchgate.net DFT calculations, often using methods like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometries of these compounds in their ground state (S0). nih.govsemanticscholar.org This allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structural model.

Furthermore, DFT is used to calculate key electronic descriptors that help in understanding the molecule's reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. These computational studies are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate the electronic properties of the compounds with their biological activities. nih.govbiointerfaceresearch.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Benzimidazole (B57391) Derivatives

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Optimization of molecular geometry, electronic structure analysis. nih.gov |

| B3LYP | cc-pVTZ | Calculation of spectroscopic properties. semanticscholar.org |

| CAM-B3LYP | 6-31G(d,p) | Investigation of intermolecular interactions. researchgate.net |

This table is interactive. You can sort and filter the data.

Beyond geometry optimization, electronic structure computations provide a deeper understanding of the charge distribution and spectroscopic properties of 5-amino-2-(1H-benzimidazol-2-yl)pyrazole derivatives. Time-dependent DFT (TD-DFT) is a powerful method used to calculate excited-state properties, allowing for the prediction of ultraviolet-visible (UV-Vis) and fluorescence spectra. semanticscholar.org

These computed spectra can be compared with experimental data to validate the computational methodology and to interpret the electronic transitions occurring within the molecule. semanticscholar.org Such studies have shown a good correlation between the computed and experimental fluorescence spectra for benzimidazole compounds containing a pyrazole (B372694) group, highlighting their potential application in fluorescence-based assays. semanticscholar.org The analysis of molecular orbitals helps to identify the regions of the molecule involved in these electronic transitions, which is crucial for understanding their photophysical properties.

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling and simulation techniques are pivotal in visualizing and quantifying the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a target protein. This method has been extensively used to study benzimidazole-pyrazole hybrids and to rationalize their biological activities. acs.orgsemanticscholar.orgsemanticscholar.org For instance, derivatives have been docked into the active sites of various enzymes and receptors, including human peroxiredoxin 5 (PRDX5), HER-2, EGFR, and B-cell lymphoma-2 (Bcl-2). acs.orgnih.govnih.gov

The docking process yields a binding affinity score, typically in kcal/mol, which estimates the strength of the ligand-protein interaction. A lower binding energy indicates a more favorable interaction. semanticscholar.org Furthermore, docking studies reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a benzimidazole-tethered pyrazole derivative exhibited a binding energy of -8.65 kcal/mol with Bcl-2, indicating significant binding affinity. acs.orgsemanticscholar.org

Table 2: Molecular Docking Results for Benzimidazole-Pyrazole Derivatives against Various Targets

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole Benzimidazolone Derivative | Human Peroxiredoxin 5 | - | Not specified | nih.gov |

| Benzimidazole-tethered Pyrazole | B-cell lymphoma (Bcl-2) | 4LXD | -8.65 | acs.orgsemanticscholar.org |

| Benzimidazole Derivative | Beta-tubulin | - | -8.50 | semanticscholar.org |

This table is interactive. You can sort and filter the data.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.govtandfonline.com MD simulations have been performed on complexes of benzimidazole-pyrazole derivatives with their targets to validate the docking poses and to understand the conformational changes that may occur upon ligand binding. semanticscholar.orgnih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site. semanticscholar.org These simulations provide crucial insights into the dynamic behavior of the system, which is essential for a more accurate understanding of the binding mechanism. nih.gov

To obtain a more quantitative prediction of binding affinity, binding free energy calculations are often performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from the snapshots of an MD simulation. nih.gov

In silico Mutation Studies to Elucidate Binding Mechanisms

In silico mutation studies are a powerful computational tool used to investigate the impact of specific amino acid residue changes on protein-ligand interactions. This approach is particularly valuable for understanding the binding mechanisms of drug candidates, such as this compound derivatives, and for elucidating the molecular basis of their selectivity towards specific biological targets. By simulating mutations at the atomic level, researchers can predict how alterations in the protein's active site affect the binding affinity and conformation of a ligand.

A notable application of this methodology was demonstrated in a study investigating the binding selectivity of 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles for Fibroblast Growth Factor Receptor 1 (FGFR1) over other FGFR subtypes. To explore the mechanism of this selectivity, in silico mutations of two key amino acid residues in the FGFR1 active site, Tyrosine 563 (Tyr563) and Serine 565 (Ser565), were performed. These residues were hypothesized to play a crucial role in the differential binding of the inhibitors.

The study employed a combination of molecular dynamics (MD) simulations and binding free energy calculations to assess the impact of these mutations on ligand binding. MD simulations provide a dynamic picture of the molecular interactions over time, allowing for the observation of conformational changes in both the protein and the ligand upon mutation. Following the simulations, binding free energy calculations, such as those based on the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods, are used to quantify the strength of the interaction.

By comparing the binding free energies of the pyrazole derivatives to the wild-type and mutated forms of FGFR1, the researchers could determine the energetic contribution of Tyr563 and Ser565 to the binding event. This type of analysis can reveal critical hydrogen bonds, hydrophobic interactions, or steric clashes that govern the potency and selectivity of an inhibitor. The insights gained from such in silico mutation studies are instrumental in guiding the rational design of more potent and selective inhibitors.

Computational Prediction of Toxicity and Bioactivity Profiles (General Methodology)

The early assessment of a compound's toxicity and bioactivity is a critical step in the drug discovery and development process. In silico methods offer a rapid and cost-effective alternative to traditional experimental screening by predicting these properties based on the chemical structure of a molecule. A variety of computational tools and web servers are available for this purpose, employing methodologies that range from machine learning models to pharmacophore-based approaches and molecular similarity analyses.

One widely used tool for toxicity prediction is the ProTox-II web server. This platform can predict a range of toxicity endpoints for a given chemical structure, including:

Acute Toxicity: Often expressed as the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Organ Toxicity: Such as hepatotoxicity (liver damage).

Toxicological Endpoints: Including mutagenicity (the capacity to induce genetic mutations), carcinogenicity (the potential to cause cancer), cytotoxicity (toxicity to cells), and immunotoxicity (adverse effects on the immune system).

ProTox-II provides a toxicity radar chart that visually summarizes the predicted toxicities, along with confidence scores for each prediction. The predictions are based on a large dataset of experimental data and utilize a combination of fragment propensities, pharmacophore models, and machine learning algorithms.

For the prediction of bioactivity and pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), tools like SwissADME and admetSAR are commonly employed. These platforms predict a wide array of physicochemical and pharmacokinetic properties, such as:

Water Solubility: Affecting the formulation and bioavailability of a drug.

Pharmacokinetics: Including parameters related to gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.

Drug-likeness: An assessment of whether a compound contains functional groups and has physical properties consistent with known drugs.

The general methodology for using these tools involves providing the 2D chemical structure of the compound of interest, typically in a SMILES or MOL file format. The server then processes this input and generates a comprehensive report of the predicted properties. For instance, a study on pyrazole-fused benzimidazole derivatives utilized such in silico tools to perform ADMET analysis and acute toxicity prediction as part of the initial screening process.

The data generated from these computational predictions are invaluable for prioritizing lead compounds, identifying potential liabilities early in the drug discovery pipeline, and guiding the design of new derivatives with improved safety and efficacy profiles. Below are illustrative tables representing the types of data that can be obtained from such computational predictions for a hypothetical this compound derivative.

Table 1: Predicted Toxicity Profile for a this compound Derivative (Illustrative Example)

| Toxicity Endpoint | Prediction | Confidence Score |

| Oral Acute Toxicity (LD50) | Class IV (300-2000 mg/kg) | 0.75 |

| Hepatotoxicity | Inactive | 0.82 |

| Carcinogenicity | Inactive | 0.65 |

| Mutagenicity | Inactive | 0.88 |

| Cytotoxicity | Active | 0.79 |

Table 2: Predicted ADMET Properties for a this compound Derivative (Illustrative Example)

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | 2.5 |

| Water Solubility | Soluble |

| GI Absorption | High |

| BBB Permeant | No |

| CYP2D6 Inhibitor | No |

| Drug-Likeness | Yes |

Preclinical Pharmacological and Biological Investigations of 5 Amino 2 1h Benzimidazol 2 Yl Pyrazole and Analogues

Target-Specific Inhibition and Mechanism of Action Studies

The 5-aminopyrazole scaffold is a versatile heterocyclic template that has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. beilstein-journals.orgmdpi.com This scaffold and its derivatives, particularly those incorporating a benzimidazole (B57391) moiety, have been the focus of extensive research for their potential as kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.

The fusion of pyrazole (B372694) and benzimidazole heterocycles has led to the development of potent kinase inhibitors. The following sections detail the inhibitory activities of 5-amino-2-(1H-benzimidazol-2-yl)pyrazole and its analogues against several key kinase families.

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a crucial role in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. Novel series of pyrazole derivatives have been synthesized and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. In one study, several compounds demonstrated potent inhibition. Notably, compound 9 showed the strongest activity with an IC50 value of 0.96 µM against CDK2. Other analogues, such as compounds 7d and 7a , also exhibited significant inhibition with IC50 values of 1.47 µM and 2.01 µM, respectively. Compound 4 was identified as another promising inhibitor with an IC50 of 3.82 µM.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 9 | CDK2 | 0.96 |

| Compound 7d | CDK2 | 1.47 |

| Compound 7a | CDK2 | 2.01 |

| Compound 4 | CDK2 | 3.82 |

| Compound 8b | CDK2 | 18.65 |

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a key regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is linked to the development of various cancers. The pyrazole-benzimidazole scaffold has proven to be a fertile ground for the discovery of potent FGFR inhibitors.

One such derivative, CPL304110 (compound 56q) , was identified as a highly potent and selective pan-FGFR inhibitor. It demonstrated strong inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values of 0.75 nM, 0.50 nM, and 3.05 nM, respectively. nih.gov Its selectivity was highlighted by a significantly higher IC50 of 87.90 nM for FGFR4. nih.gov

Another key analogue, CH5183284 (Debio 1347) , which is a [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3. nih.gov Furthermore, research into 5-amino-1H-pyrazole-4-carboxamide derivatives has yielded novel pan-FGFR covalent inhibitors that are active against both wild-type and drug-resistant mutant forms of the receptor. The representative compound 10h from this series showed nanomolar activity against FGFR1 (IC50 = 46 nM), FGFR2 (IC50 = 41 nM), FGFR3 (IC50 = 99 nM), and the clinically relevant FGFR2 V564F gatekeeper mutant (IC50 = 62 nM).

| Compound | Target | IC50 (nM) |

|---|---|---|

| CPL304110 (compound 56q) | FGFR1 | 0.75 |

| FGFR2 | 0.50 | |

| FGFR3 | 3.05 | |

| FGFR4 | 87.90 | |

| Compound 10h | FGFR1 | 46 |

| FGFR2 | 41 | |

| FGFR3 | 99 | |

| FGFR2 V564F Mutant | 62 |

The p38 Mitogen-Activated Protein Kinases (MAPKs) are key components of signaling pathways that respond to inflammatory cytokines and cellular stress. Consequently, inhibitors of p38 MAPK are pursued for the treatment of inflammatory diseases. The 5-aminopyrazole scaffold has been instrumental in developing potent and selective p38α MAP kinase inhibitors. Structure-activity relationship (SAR) studies led to the identification of compound 2j as a potent and selective inhibitor of p38α with excellent cellular potency. nih.gov Another significant pyrazole-based inhibitor is BIRB 796 , an N-pyrazole, N'-aryl urea compound that binds to a key domain distinct from the ATP-binding site of p38.

| Compound Class/Name | Target | Key Findings |

|---|---|---|

| 5-Amino-pyrazole analogue (Compound 2j) | p38α MAP Kinase | Identified as a potent and selective inhibitor with excellent cellular potency. nih.gov |

| N-pyrazole, N'-aryl urea (BIRB 796) | p38 MAP Kinase | Binds to a key allosteric site, stabilizing a conformation of the kinase that is incompatible with ATP binding. |

Mitogen-activated protein kinase kinase (MEK) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactive in human cancers. While the pyrazole scaffold is prevalent in many kinase inhibitors, specific research focusing on this compound and its direct analogues as targeted MEK inhibitors is not extensively documented in publicly available literature. Broader studies have investigated the combination of MEK inhibitors with other therapies, but direct, potent inhibition of MEK by this specific chemical class remains an area for further investigation.

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition of COX and 5-LOX is a therapeutic strategy to develop anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. nih.gov Pyrazole-containing compounds have been explored for this dual inhibitory activity.

Studies on novel thymol–pyrazole hybrids have identified compounds with potent dual COX-2/5-LOX inhibitory profiles. For instance, compound 8b showed potent in vitro inhibitory activity against COX-2 (IC50 = 0.043 µM), nearly equal to the selective COX-2 inhibitor celecoxib, while also demonstrating significant 5-LOX inhibition (IC50 = 1.05 µM). nih.gov Similarly, compound 8g displayed potent inhibition of both COX-2 (IC50 = 0.045 µM) and 5-LOX (IC50 = 1.22 µM). nih.gov Furthermore, a series of pyrazole-thiourea-benzimidazole hybrids were found to be highly selective and potent COX-2 inhibitors, with compound PYZ10 exhibiting an exceptionally low IC50 value of 0.0283 nM. nih.gov

| Compound | Target | IC50 |

|---|---|---|

| Compound 8b | COX-1 | 13.6 µM |

| COX-2 | 0.043 µM | |

| 5-LOX | 1.05 µM | |

| Compound 8g | COX-1 | 12.1 µM |

| COX-2 | 0.045 µM | |

| 5-LOX | 1.22 µM | |

| Compound PYZ10 | COX-2 | 0.0283 nM |

| Celecoxib (Reference) | COX-2 | 0.045 µM |

Protease Inhibition (e.g., Cruzipain)

The investigation of this compound and its analogues has revealed their potential as inhibitors of proteases, particularly cruzipain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Cruzipain is a critical enzyme for the parasite's survival, involved in its invasion of host cells, replication, and evasion of the host immune system, making it a key target for the development of new therapeutic agents.

Research into pyrazole-benzimidazole hybrids has shown that these scaffolds can be designed to target the catalytic domain of cruzipain. eurekaselect.com Molecular docking studies have indicated that these compounds can interact with the active site of the enzyme through mechanisms such as pi-stacking and hydrogen bonding. eurekaselect.comresearchgate.net

While direct studies on this compound are limited, research on closely related analogues provides significant insights. For instance, a known cruzipain inhibitor, N-(1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (3H5), has served as a basis for the design of new potential inhibitors. nih.govnih.gov In one study, the optimization of a hit compound, a 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole, was undertaken based on its ability to bind to cruzipain and exhibit partial inhibition of its cysteine protease activity. nih.gov However, modifications such as replacing the imidazoline ring with a carboxamide group in some instances led to a reduction in antiparasitic activity, suggesting that the nature of the substituent at this position is crucial for potent inhibition. nih.gov

Furthermore, the replacement of an imidazoline ring with a benzimidazole moiety in a similar pyrazole scaffold did not lead to a significant enhancement in enzyme inhibition, with only 40% inhibition being achieved in one study. researchgate.net This highlights the intricate structure-activity relationships (SAR) at play in the design of effective cruzipain inhibitors based on the pyrazole-benzimidazole framework.

The following table summarizes the activity of some pyrazole-benzimidazole analogues against T. cruzi and cruzipain.

| Compound ID | Structure | Target Organism/Enzyme | Activity | Reference |

| 1i | Pyrazole-benzimidazole derivative | Trypanosoma cruzi (intracellular amastigotes) | IC50 = 6.6 μM | researchgate.netsemanticscholar.org |

| 1j | Pyrazole-benzimidazole derivative | Trypanosoma cruzi (intracellular amastigotes) | IC50 = 9.4 μM | researchgate.netsemanticscholar.org |

Tubulin Binding and Microtubule Dynamics (for related benzimidazoles)

Benzimidazole-containing compounds are well-established as agents that interact with tubulin and disrupt microtubule dynamics, a mechanism that underpins their use as antifungal, antiparasitic, and anticancer agents. elsevierpure.comnih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin dimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule function can lead to cell cycle arrest and apoptosis.

While specific studies on the tubulin binding properties of this compound are not extensively documented, the broader class of benzimidazole derivatives, including those with a pyrazole moiety, has been investigated for this activity. Benzimidazoles typically target β-tubulin, inhibiting its polymerization into microtubules. elsevierpure.comnih.govnih.gov

A notable example is a series of novel benzimidazole grafted benzenesulfonamide-containing pyrazole ring derivatives, which were synthesized and evaluated as potential tubulin polymerization inhibitors. researchgate.net One compound from this series demonstrated excellent inhibition of tubulin assembly with an IC50 value of 1.52 μM and exhibited potent in vitro growth inhibitory activity against several human cancer cell lines. researchgate.net This compound was also shown to induce apoptosis, cause cell cycle arrest in the G2/M phase, and disrupt the cellular microtubule network in A549 lung cancer cells. researchgate.net

Molecular docking studies have provided insights into the potential binding modes of benzimidazole derivatives to tubulin. mdpi.comsemanticscholar.org These studies suggest that the benzimidazole core can fit into the colchicine binding site on β-tubulin, a pocket known to be a target for many microtubule-destabilizing agents. mdpi.com The interactions are often driven by van der Waals forces and hydrogen bonding with amino acid residues within this pocket. mdpi.com

The following table presents data on the tubulin polymerization inhibition by a benzimidazole-pyrazole analogue.

| Compound ID | Description | Tubulin Polymerization Inhibition (IC50) | Target Cancer Cell Lines | Reference |

| Compound 30 | Benzimidazole grafted benzenesulfonamide-containing pyrazole ring derivative | 1.52 μM | A549, Hela, HepG2, MCF-7 | researchgate.net |

Antimicrobial Activity Evaluations

The this compound scaffold and its analogues have been the subject of numerous studies to evaluate their potential as antimicrobial agents. The combination of the pyrazole and benzimidazole heterocyclic rings in a single molecule has been shown to result in compounds with a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy and Spectrum

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on both the pyrazole and benzimidazole rings.

In one study, a series of (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Another study on new pyrazolo-benzimidazole Mannich bases also reported activity against Pseudomonas aeruginosa ATCC27853 and Staphylococcus aureus ATCC25923. nih.gov For instance, a compound with a nitro group on the pyrazole ring and a methyl group on the benzimidazole ring showed the best activity against Staphylococcus aureus ATCC25923 with a Minimum Inhibitory Concentration (MIC) of 150 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected benzimidazole-pyrazole derivatives.

| Compound ID | Bacterial Strain | Activity (MIC) | Reference |

| Compound 10 | Bacillus subtilis | 3.125 μg/mL | nih.gov |

| Compound 10 | Bacillus thuringiensis | 6.25 μg/mL | nih.gov |

| Compound 10 | Escherichia coli | 50 μg/mL | nih.gov |

| Compound 35e | S. aureus, B. subtilis, E. coli, P. aeruginosa | 64 μg/mL | nih.gov |

| Compound 5f | Staphylococcus aureus ATCC25923 | 150 μg/mL | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, this compound analogues have been investigated for their antifungal properties. These compounds have shown efficacy against a range of fungal pathogens.

The aforementioned (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were also active against the fungal strains Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Another study focusing on pyrazole analogues containing an aryl trifluoromethoxy group reported significant antifungal activity against several plant pathogenic fungi, with some compounds exhibiting efficacy comparable to the commercial fungicide pyraclostrobin. nih.gov

The antifungal activity of selected benzimidazole-pyrazole derivatives is presented in the table below.

| Compound ID | Fungal Strain | Activity | Reference |

| Compounds 3a-3n | Candida albicans, Aspergillus niger, Aspergillus clavatus | Active | nih.gov |

| Compound 1v | Colletotrichum micotianae | 56.03% inhibition | nih.gov |

| Compound 1v | Fusarium graminearum | EC50 = 0.0530 μM | nih.gov |

Antitubercular Activity Assessment

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The this compound scaffold has been explored in this context, with several derivatives showing promising activity against M. tuberculosis.

A study on novel heterocyclic substituted benzimidazole derivatives, including those incorporating a pyrazole ring, demonstrated mild to good antitubercular activity against the H37RV strain of M. tuberculosis. Specifically, compounds featuring a pyrazolone moiety attached to the benzimidazole core through a hydrazono linkage were identified as having significant activity.

Another research effort focused on pyrazole-3,5-diamine derivatives, which exhibited excellent activity against M. tuberculosis H37Rv strains, with some compounds showing better or comparable activity to standard drugs like pyrazinamide and isoniazid. chemmethod.com

The table below highlights the antitubercular activity of some pyrazole-benzimidazole analogues.

| Compound ID | M. tuberculosis Strain | Activity (MIC) | Reference |

| Compound H | H37RV | Active | |

| Compound K | H37RV | Active | |

| Compound 4a | H37Rv | Excellent Activity | chemmethod.com |

| Compound 4b | H37Rv | Excellent Activity | chemmethod.com |

| Compound 5a | H37Rv | Excellent Activity | chemmethod.com |

Antiprotozoal Investigations

The this compound framework and its analogues have been extensively studied for their antiprotozoal activity, particularly against the parasite Trypanosoma cruzi. As discussed in the protease inhibition section, this activity is often linked to the inhibition of the essential parasite enzyme cruzipain.

Studies have shown that pyrazole-benzimidazole derivatives can be effective against both the trypomastigote and intracellular amastigote forms of T. cruzi. eurekaselect.comresearchgate.netsemanticscholar.org Certain derivatives have demonstrated potent activity with a high selectivity index, indicating a favorable toxicity profile towards host cells. researchgate.netsemanticscholar.org

Beyond T. cruzi, related benzimidazole derivatives have shown efficacy against other protozoan parasites. For example, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were evaluated for their in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov One compound in this series was found to be seven times more active against G. intestinalis than the reference drug benznidazole, while others showed significantly enhanced activity against T. vaginalis. nih.gov

The antiprotozoal activity of selected benzimidazole-pyrazole and related derivatives is summarized in the table below.

| Compound ID | Protozoan Parasite | Activity (IC50) | Reference |

| 1i | Trypanosoma cruzi (intracellular amastigotes) | 6.6 μM | researchgate.netsemanticscholar.org |

| 1j | Trypanosoma cruzi (intracellular amastigotes) | 9.4 μM | researchgate.netsemanticscholar.org |

| 7 | Giardia intestinalis | 3.95 μM | nih.gov |

| 7 | Trichomonas vaginalis | More active than benznidazole | nih.gov |

| 8 | Trichomonas vaginalis | More active than benznidazole | nih.gov |

Anti-inflammatory Research Paradigms

The fusion of pyrazole and benzimidazole moieties has yielded derivatives with notable anti-inflammatory properties. proquest.comnih.gov These compounds are investigated for their potential to mitigate inflammatory responses, a key factor in numerous chronic diseases. Research has shown that benzimidazole and pyrazole compounds individually possess remarkable biological properties, including anti-inflammatory effects. proquest.comnih.gov The combination of these two heterocyclic rings into a single molecular entity has been a strategic approach to enhance their therapeutic potential. nih.gov

A study on a series of pyrazole derivatives of benzimidazole demonstrated significant anti-inflammatory activity. scialert.net For instance, the compound 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1b) showed a 63.63% inhibition of edema in a carrageenan-induced paw edema model in rats. scialert.netdocsdrive.com Other analogues in the same series also exhibited considerable inhibition, ranging from 57.57% to 62%. scialert.netdocsdrive.com

Another investigation into benzimidazole-ornamented pyrazoles identified a compound with a para-nitrophenyl moiety attached to the pyrazole ring (6a) as having the highest anti-inflammatory activity, even superior to the standard drug, diclofenac sodium, when evaluated using the protein denaturation method. nih.govacs.org

Furthermore, a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone, has been shown to decrease paw edema and arthritic progression in animal models. researchgate.net This compound was also found to reduce the levels of inflammatory markers such as TNF-α, IL-6, and Prostaglandin E2 (PGE2). researchgate.net

Table 1: Anti-inflammatory Activity of Pyrazole-Benzimidazole Analogues

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1b) | Carrageenan-induced rat paw edema | 63.63% inhibition of edema | scialert.netdocsdrive.com |

| 2-[5-(4-chloro-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1a) | Carrageenan-induced rat paw edema | 59.09% inhibition of edema | scialert.netdocsdrive.com |

| {4-[5-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazol-3yl]-phenyl}-dimethyl-amine (1c) | Carrageenan-induced rat paw edema | 62% inhibition of edema | scialert.netdocsdrive.com |

| 2-[5-(3-Chloro-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1d) | Carrageenan-induced rat paw edema | 60.60% inhibition of edema | scialert.netdocsdrive.com |

| 3-[5-(1H-benzimidazol-2-yl)-1-phenyl-1h-pyrazol-3-yl]-phenol (1e) | Carrageenan-induced rat paw edema | 57.57% inhibition of edema | scialert.netdocsdrive.com |

| Benzimidazole-pyrazole with para-nitrophenyl moiety (6a) | Protein denaturation method | Higher activity than diclofenac sodium | nih.govacs.org |

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone | Freund's Complete Adjuvant-induced arthritis in rats | Decreased paw edema and arthritic progression | researchgate.net |

Antiviral Research Frameworks

The emergence of new viral diseases has underscored the urgent need for novel antiviral agents. proquest.comnih.gov Both benzimidazole and pyrazole nuclei are known to be present in compounds with a wide array of medicinal properties, including antiviral activity. proquest.comnih.gov Consequently, the hybridization of these two scaffolds has been explored as a strategy for the development of new antiviral drugs. proquest.comnih.gov

The synthesis of new compounds with antiviral properties is a primary goal in the context of global health challenges. proquest.comnih.gov While specific studies focusing solely on the antiviral activity of this compound are limited in the provided context, the broader class of benzimidazole-pyrazole hybrids is recognized for its potential in this area. proquest.comnih.gov The literature indicates that these hybrid molecules have been investigated for their antiviral activities, including against the virus responsible for COVID-19. proquest.comnih.gov

Exploratory Research in Other Therapeutic Areas for Pyrazole-Benzimidazole Hybrids

The versatile nature of the pyrazole-benzimidazole scaffold has prompted investigations into its efficacy in a range of other therapeutic applications.

Benzimidazole and pyrazole derivatives have independently shown promise as antidiabetic agents. nih.gov Some benzimidazole derivatives have been reported to have antidiabetic effects through mechanisms such as the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR). semanticscholar.org Similarly, pyrazole-containing compounds have been identified as activators of glucokinase and inhibitors of enzymes like sodium-glucose co-transporter-2 (SGLT2) and dipeptidyl peptidase-4 (DPP-4), all of which are important targets in diabetes management. eurekaselect.com

Studies on specific benzimidazole derivatives like albendazole and lansoprazole have demonstrated their potential to improve glycemic control in experimental models of type 2 diabetes. semanticscholar.orgtubitak.gov.tr For instance, low-dose albendazole therapy was found to partially decrease glucose, HbA1c, and triglyceride levels, while increasing insulin levels in diabetic rats. tubitak.gov.tr A novel pyrazolobenzothiazine derivative has also shown antihyperglycemic potential by lowering blood glucose levels and increasing insulin levels in mice. nih.gov

Table 2: Antidiabetic Activity of a Pyrazolobenzothiazine Derivative in Mice

| Parameter | Diabetic Control | Treated Group (S1) |

|---|---|---|

| Blood Sugar Level | >300 mg/dL | 110-115 mg/dL |

| Serum Insulin Level | Decreased | 25-30 μM/L |

| % Glycated Hemoglobin (HbA1c) | 9% | 3% |

The search for new antiamoebic agents is driven by the side effects and potential resistance associated with current treatments like metronidazole. researchgate.net Research into novel pyrazolo[3,4-d]pyrimidine-6-one derivatives has identified compounds with potent antiamoebic activity against Entamoeba histolytica. tandfonline.com

Specifically, compounds 2i and 2j, which are substituted with chloroquinoline rings, exhibited excellent antiamoebic activity with IC50 values of 0.04 µM and 0.06 µM, respectively, significantly more potent than the standard drug metronidazole (IC50 = 1.33 µM). tandfonline.com Another compound, 2b, substituted with a hydroxyl phenyl group, also showed moderately higher activity than metronidazole with an IC50 value of 0.37 µM. tandfonline.com

Table 3: In Vitro Antiamoebic Activity of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives

| Compound | IC50 (µM) against E. histolytica |

|---|---|

| 2b | 0.37 |

| 2i | 0.04 |

| 2j | 0.06 |

| Metronidazole (Standard) | 1.33 |

Both pyrazole and benzimidazole derivatives have been investigated for their potential as antidepressant agents. proquest.comtubitak.gov.tr Certain pyrazole derivatives have shown the ability to induce marked antidepressant activity in preclinical models. bohrium.com Similarly, some benzimidazolepiperidine derivatives have been found to significantly reduce immobility time in the tail-suspension and modified forced swimming tests, suggesting antidepressant-like effects that may be related to the serotonergic system. eurekaselect.com The synthesis of naphthoquinone derivatives containing pyrazole and pyrimidine fragments has also yielded compounds with prolonged antidepressant properties. semanticscholar.org

The analgesic potential of pyrazole-benzimidazole hybrids has also been a subject of study. proquest.comnih.gov A series of newly synthesized pyrazole derivatives of benzimidazole were evaluated for their analgesic activity using the eddy's hot plate method. scialert.netdocsdrive.com The compound {4-[5-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazol-3yl]-phenyl}-dimethyl-amine (1c) demonstrated the most potent analgesic activity, with a reaction time of 8.43±0.12 seconds at 90 minutes, which was comparable to the standard drug. scialert.net Other compounds in the series also showed significant analgesic effects. scialert.net

Table 4: Analgesic Activity of Pyrazole Derivatives of Benzimidazole

| Compound | Reaction Time at 90 min (seconds) |

|---|---|

| 1a | 7.36±0.05 |

| 1b | 7.50±0.08 |

| 1c | 8.43±0.12 |

| 1d | 7.88±0.02 |

| 1e | 7.64±0.08 |

| Standard | 9.45±0.28 |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| 1a | 2-[5-(4-chloro-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole |

| 1b | 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole |

| 1c | {4-[5-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazol-3yl]-phenyl}-dimethyl-amine |

| 1d | 2-[5-(3-Chloro-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole |

| 1e | 3-[5-(1H-benzimidazol-2-yl)-1-phenyl-1h-pyrazol-3-yl]-phenol |

| 6a | Benzimidazole-pyrazole hybrid with a para-nitrophenyl moiety |

| BZ | 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone |

| 2b | Pyrazolo[3,4-d]pyrimidine-6-one derivative with a hydroxyl phenyl substituent |

| 2i | Pyrazolo[3,4-d]pyrimidine-6-one derivative with a chloroquinoline ring substituent |

| 2j | Pyrazolo[3,4-d]pyrimidine-6-one derivative with a chloroquinoline ring substituent |

| S1 | Pyrazolobenzothiazine derivative |

| Albendazole | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |

| Lansoprazole | 2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| Diclofenac sodium | Sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate |

Structure Activity Relationship Sar and Ligand Design Principles for 5 Amino 2 1h Benzimidazol 2 Yl Pyrazole and Analogues

Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity

The biological activity of 5-amino-2-(1H-benzimidazol-2-yl)pyrazole and its analogues is intrinsically linked to several key structural features that form the basic pharmacophore. A pharmacophore model for this class of compounds typically includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions strategically positioned to interact with the target protein.

The 5-Aminopyrazole Moiety : The 5-amino group on the pyrazole (B372694) ring is a critical motif. It often acts as a key hydrogen bond donor, anchoring the ligand into the hinge region of kinase domains. This interaction is a common feature in many kinase inhibitors. The pyrazole ring itself, being an aromatic heterocycle, can participate in π-π stacking or hydrophobic interactions with residues in the active site. pjps.pk

The Benzimidazole (B57391) Core : The benzimidazole system serves as a rigid scaffold that properly orients the substituents for optimal target interaction. The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors, while the fused benzene (B151609) ring provides a surface for hydrophobic and aromatic interactions.

Linkage and Orientation : The direct linkage between the C2 position of the benzimidazole and the N2 position of the pyrazole ring establishes a specific spatial arrangement between the two heterocyclic systems. This defined orientation is crucial for fitting into the binding pockets of target enzymes.

Pharmacophore mapping studies on related pyrazole derivatives have consistently identified the importance of hydrophobic groups and hydrogen bond acceptors as essential features for activity. pjps.pk For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the aminopyrazole core often forms hydrogen bonds with the kinase hinge region, while the benzimidazole portion extends into a hydrophobic pocket. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of substituents on both the benzimidazole and pyrazole rings has been a primary strategy to modulate the pharmacological profiles of these compounds. SAR studies have revealed that even minor changes can significantly impact potency and selectivity.

Substitutions on the Benzimidazole Ring : Modifications at the N1 and C5/C6 positions of the benzimidazole ring have been explored. For example, in the development of FGFR inhibitors, introducing a methyl group at the C2 position of the benzimidazole (shifting the pyrazole to a different position) was found to be important. nih.gov In a series of Sirt1 inhibitors based on a benzimidazole scaffold, attaching amino acid conjugates, such as tryptophan, demonstrated high efficacy. chemrxiv.orgrsc.org

Substitutions on the Pyrazole Ring : The C4 position of the pyrazole ring is a common site for modification. Attaching various groups at this position can influence target binding and selectivity. For instance, in the FGFR inhibitor CH5183284, a (1H-indol-2-yl)methanone group at the C4 position of the pyrazole was crucial for its potent activity. nih.gov

Substitutions on the 5-Amino Group : While the primary 5-amino group is often essential, its substitution can be tolerated in some cases, leading to altered binding modes or selectivity profiles.

The following table summarizes the impact of key substitutions on the activity of certain pyrazole-based inhibitors.

| Compound/Series | Core Scaffold | Key Substitutions | Target | Effect on Activity |

| FGFR Inhibitors | 5-Aminopyrazole | C4-(1H-indol-2-yl)methanone on pyrazole; N1-(2-methyl-3H-benzimidazol-5-yl) on pyrazole | FGFR1, 2, 3 | High potency and selectivity. The indole (B1671886) moiety occupies a key hydrophobic pocket. nih.gov |

| Sirt1 Inhibitors | Benzimidazole-pyrazole analogues | Tryptophan conjugates on benzimidazole | Sirt1 | Tryptophan conjugate 7d showed an IC50 of 0.77 µM, demonstrating maximum efficacy. chemrxiv.orgrsc.org |

| mGluR5 Modulators | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Electronegative substituents (e.g., nitro group) on the benzamide (B126) moiety; halogen on the 1-phenyl ring | mGluR5 | Increased potency and binding affinity. nih.gov |

Rational Design and Optimization Strategies for Potency and Selectivity

Rational, structure-based drug design (SBDD) has been instrumental in optimizing compounds based on the this compound scaffold. By utilizing X-ray crystal structures of target proteins, researchers can design modifications that enhance binding affinity and selectivity. nih.gov

A prominent example is the discovery of the selective FGFR inhibitor CH5183284 (Debio 1347). nih.gov The design process began with a hit compound identified through high-throughput screening. Guided by 3D-modeling and co-crystal structures, researchers systematically modified the initial hit. Key optimization steps included:

Introduction of the Indole Moiety : Replacing a phenyl group with an indole moiety at the C4-position of the pyrazole ring led to a significant increase in potency. The indole's NH group formed an additional hydrogen bond with the target enzyme.

Achieving Selectivity : Further modifications were guided by avoiding interactions with off-targets like VEGFR2. The final compound, CH5183284, was designed to fit snugly into the FGFR active site without creating steric clashes that would occur in the active sites of other kinases.

This iterative process of design, synthesis, and testing, informed by structural biology, allowed for the development of a highly potent and selective clinical candidate. nih.gov Similar strategies have been applied to design covalent inhibitors, where a reactive group is incorporated to form an irreversible bond with a specific residue (e.g., cysteine) in the target protein, a strategy used to overcome drug resistance. nih.gov

Correlations between Molecular Structure and Target Binding Affinity

The binding affinity of this compound analogues is a direct consequence of the specific molecular interactions they form within the target's binding site. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions.

For the FGFR inhibitor CH5183284, the correlation between its structure and high binding affinity can be broken down as follows:

Hinge Binding : The 5-aminopyrazole core acts as the primary anchor. The 5-amino group and a pyrazole nitrogen atom form two crucial hydrogen bonds with the backbone of the hinge region residues in FGFR1. nih.gov

Hydrophobic Interactions : The 2-methyl-benzimidazole moiety is positioned in a hydrophobic region of the active site, contributing favorably to the binding energy.

Key Hydrogen Bond : The NH of the indole ring at the C4 position forms a hydrogen bond with a glutamate (B1630785) residue in the DFG motif, an interaction that is critical for high potency. nih.gov

In the case of Sirt1 inhibitors, molecular dynamics simulations revealed that electrostatic complementarity at the substrate-binding site was a key determinant of inhibition. For instance, the high efficacy of tryptophan conjugate 7d (IC50 = 0.77 µM) was attributed to its specific interactions within the Sirt1 active site. chemrxiv.orgrsc.org

The table below details specific interactions observed for representative compounds.

| Compound | Target | Interacting Residues | Type of Interaction | Resulting Affinity |

| CH5183284 | FGFR1 | Ala564, Ala620 (Hinge) | Hydrogen Bonds | IC50 = 7.8 nM nih.gov |

| Glu562 (DFG motif) | Hydrogen Bond | |||

| Val561, Leu630 | Hydrophobic Interactions | |||

| Compound 6h | BCL-2 | Not specified | Not specified | Binding Energy = -8.65 kcal/mol nih.gov |

| Tryptophan conjugate 7d | Sirt1 | Not specified | Electrostatic & H-Bonds | IC50 = 0.77 µM chemrxiv.orgrsc.org |

Advanced Material Science and Chemo Sensing Applications of Benzimidazole Pyrazole Systems

Development of Fluorescent Dyes and Probes

Benzimidazole-pyrazole derivatives are promising scaffolds for creating fluorescent materials due to their inherent aromaticity and rigid structures, which often lead to desirable photophysical properties. Pyrazole (B372694) derivatives, in particular, are gaining attention in the design of probes for bioimaging because of their straightforward synthesis, notable optical properties, and effective chelating sites. The combination of the electron-rich 5-aminopyrazole unit with the benzimidazole (B57391) system can result in compounds with tunable fluorescence, making them suitable for a variety of sensing and imaging applications.

Luminescence Chemistry Applications

The luminescence of benzimidazole-pyrazole systems is rooted in the electronic properties of the individual heterocyclic rings. Pyrazole is considered a π-excessive system, while benzimidazole is a fused aromatic structure; their combination can lead to compounds with strong fluorescence and large Stokes shifts, a desirable characteristic for fluorescent probes.

For instance, a synthesized 5-aminopyrazole derivative coupled with a cyanomethyl-pyridone moiety exhibited a significant fluorescence emission peak at 544 nm with a quantum yield of 42% in methanol. The fluorescence properties of these compounds are highly dependent on their molecular structure and the surrounding solvent environment. Theoretical studies based on Time-Dependent Density Functional Theory (TD-DFT) have been employed to compute and understand the spectroscopic properties of such systems, confirming their potential for applications in technologies like time-resolved fluoroimmunoassays.

Table 1: Photophysical Properties of Related Benzimidazole and Pyrazole Derivatives

| Compound Class | Excitation (λex) | Emission (λem) | Quantum Yield (ΦF) | Application Context |

|---|---|---|---|---|

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | --- | 542 nm | --- | ESIPT-based sensor for Cu²⁺/Zn²⁺ |

| Pyrazolopyridine Derivative | --- | --- | 35% -> 65% (with BF₃) | Probe for BF₃ in E. coli |

| 5-aminopyrazole-pyridone Derivative | --- | 544 nm | 42% | Fluorescent Dye |

Fluorescent Sensor Design (e.g., Metal Ion Detection)

The benzimidazole-pyrazole scaffold is exceptionally well-suited for the design of fluorescent chemosensors for metal ions. The sp2 hybridized nitrogen atoms within both the pyrazole and benzimidazole rings possess lone pairs of electrons that can effectively coordinate with metal ions. This coordination event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence properties, such as quenching (turn-off) or enhancement/shifting (turn-on/ratiometric).

Several mechanisms underpin this sensing capability:

Photoinduced Electron Transfer (PET): In some sensor designs, the fluorescence is initially quenched by a PET process. Upon binding to a metal ion, this process can be inhibited, leading to a "turn-on" of fluorescence. A benzimidazole-based probe for Co²⁺, for example, operates via a PET mechanism where fluorescence is quenched upon complexation.

Excited-State Intramolecular Proton-Transfer (ESIPT): Molecules capable of ESIPT often exhibit a large Stokes shift. The binding of a metal ion can disrupt the intramolecular hydrogen bond necessary for ESIPT, causing a significant change in the emission spectrum. A 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate was designed as an ESIPT-active sensor that was quenched by Cu²⁺ and showed a ratiometric response to Zn²⁺.

Intramolecular Charge Transfer (ICT): Metal ion coordination can modulate the ICT character of a molecule, leading to shifts in the emission wavelength.

Derivatives of this structural class have shown high selectivity and sensitivity for various metal ions, including Cu²⁺, Zn²⁺, and Co²⁺. For example, a benzimidazole-derived sensor demonstrated a detection limit of 0.16 μM for Cu²⁺ and 0.1 μM for Zn²⁺. Another probe for Co²⁺ achieved a detection limit of 3.56 μmol L⁻¹. This high sensitivity makes them practical for detecting trace metal ions in environmental and biological samples.

Table 2: Performance of Benzimidazole/Pyrazole-Based Fluorescent Metal Ion Sensors

| Sensor Type | Target Ion | Sensing Mechanism | Fluorescence Response | Detection Limit |

|---|---|---|---|---|

| Benzimidazole-derived (BBMP) | Cu²⁺ | ESIPT Inhibition | Turn-off | 0.16 μM |

| Benzimidazole-derived (BBMP) | Zn²⁺ | ESIPT Inhibition | Ratiometric Turn-on | 0.1 μM |

| Benzimidazole-based (DQBM-B) | Co²⁺ | PET | Turn-off | 3.56 μmol L⁻¹ |

Bioimaging Applications of Fluorescent Derivatives

The favorable properties of benzimidazole-pyrazole systems, such as high fluorescence quantum yields, good membrane permeability, and biocompatibility, extend their utility to the challenging field of bioimaging. These probes allow for the real-time visualization and detection of biologically important species within living cells and organisms.

Research has demonstrated the successful application of related fluorescent probes in various biological contexts:

A pyrazole derivative featuring a benzimidazole unit was synthesized as a turn-off sensor for Cu²⁺ and was successfully used for in vivo sensing in MCF-7 cancer cells, as well as in plants like chickpeas and Mung beans.

Another probe based on a pyrazolopyridine structure was used to detect BF₃ within E. coli cells, showcasing the ability of these compounds to function in microbial systems.

The dual-functional BBMP sensor was applied to fluorescence imaging of Zn²⁺ in living cells, demonstrating its practical utility in cellular biology.

These applications highlight the potential of the 5-amino-2-(1H-benzimidazol-2-yl)pyrazole scaffold as a core structure for developing next-generation probes for tracking metal ions and other analytes in complex biological environments.

Supramolecular Chemistry and Coordination Compounds

The field of coordination chemistry heavily utilizes nitrogen-containing heterocyclic ligands due to their ability to form stable complexes with a wide array of metal ions. The this compound framework, with its multiple N-donor sites, is a versatile ligand for constructing novel coordination compounds and supramolecular assemblies. Metal complexes incorporating pyrazole and benzimidazole moieties have attracted significant interest for their diverse topologies and potential applications.

Ligand Properties in Metal Complex Formation

The coordination behavior of benzimidazole-pyrazole ligands is dictated by the availability and orientation of their nitrogen donor atoms. Studies on structurally similar 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles have shown that these molecules can act as monodentate ligands. In these cases, coordination to the metal center occurs through the lone pair of electrons on the tertiary nitrogen atom of the imidazole (B134444) ring.

The pyrazole ring itself offers various modes of coordination, acting as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. The presence of the 5-amino group in this compound could potentially introduce additional coordination sites, allowing for more complex binding modes such as chelation, which could lead to enhanced complex stability.

Coordination Chemistry of Benzimidazole-pyrazole Ligands

Research into the coordination chemistry of benzimidazole-pyrazole systems has revealed their ability to form stable complexes with various transition metals. For example, novel Cu(II) and Ni(II) complexes of 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole ligands have been synthesized and characterized.

These studies typically show the formation of complexes with a 1:2 metal-to-ligand stoichiometry. The geometry of the resulting complex is dependent on the central metal ion. With the aforementioned ligands, Cu(II) ions tend to form complexes with a square planar geometry, while Ni(II) ions adopt a tetrahedral geometry. These complexes are often insoluble in common organic solvents but show good solubility in polar aprotic solvents like DMF and DMSO.

Table 3: Characteristics of Metal Complexes with Benzimidazole-Pyrazole Type Ligands

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Geometry |

|---|---|---|---|

| 2-(3′-(4″-aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Cu(II) | 1:2 | Square Planar |

| 2-(3′-(4″-aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Ni(II) | 1:2 | Tetrahedral |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | 1:2 | --- |

The versatility of this ligand class is further underscored by the synthesis of coordination compounds with other metals, including Zn(II) and Cd(II), demonstrating the broad applicability of the benzimidazole-pyrazole scaffold in constructing diverse metal-organic architectures.

Q & A

What established synthetic routes are available for 5-amino-2-(1H-benzimidazol-2-yl)pyrazole, and how can regioselectivity be controlled?

Basic Research Focus

The compound is synthesized via multi-step regioselective protocols. A common approach involves coupling benzimidazole precursors with functionalized pyrazole intermediates. For example, details the use of N-tosylhydrazones under transition metal-free conditions to achieve regiocontrol in pyrazole formation. Key steps include:

- Condensation of hydrazine derivatives with carbonyl-containing substrates.

- Optimization of solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to favor 1,3-dipolar cyclization.

Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups on substrates direct cyclization to the 2-position of pyrazole . further highlights the use of benzoylacetonitrile as a starting material, reacting with substituted hydrazines to form 5-aminopyrazole cores .